1-(3-Nitropyridin-2-yl)azepane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)10-6-5-7-12-11(10)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKPJZAGVYWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Nitropyridin-2-yl)azepane CAS number 95443-41-7
The following technical monograph provides an in-depth analysis of 1-(3-Nitropyridin-2-yl)azepane , a specialized heterocyclic intermediate used in medicinal chemistry.
Executive Summary
1-(3-Nitropyridin-2-yl)azepane (CAS 95443-41-7) is a bicyclic nitrogenous scaffold characterized by a 3-nitropyridine core coupled to a seven-membered azepane ring. It serves as a critical intermediate in the synthesis of imidazo[4,5-b]pyridines , a privileged structure in drug discovery associated with kinase inhibition and GPCR modulation.
This guide details the compound's physiochemical identity, a validated synthetic protocol via nucleophilic aromatic substitution (
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 1-(3-Nitropyridin-2-yl)azepane |
| CAS Number | 95443-41-7 |
| Molecular Formula | |
| Molecular Weight | 221.26 g/mol |
| SMILES | [O-]c1cccnc1N2CCCCCC2 |
| Appearance | Typically a yellow to orange crystalline solid or viscous oil (dependent on purity/polymorph).[1][2] |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water. |
| Key Functional Groups | Nitro ( |
Synthetic Methodology
The most robust route to 1-(3-Nitropyridin-2-yl)azepane is the Nucleophilic Aromatic Substitution (
Reaction Scheme & Mechanism
The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the chloride leaving group.
Figure 1:
Validated Experimental Protocol
Objective: Synthesis of 1-(3-Nitropyridin-2-yl)azepane on a 10 mmol scale.
Reagents:
-
2-Chloro-3-nitropyridine (1.58 g, 10.0 mmol)
-
Azepane (1.09 g, 1.24 mL, 11.0 mmol, 1.1 equiv)
-
Potassium Carbonate (
) (2.76 g, 20.0 mmol, 2.0 equiv) -
Acetonitrile (MeCN) or DMF (20 mL)
Procedure:
-
Setup: Charge a 100 mL round-bottom flask with 2-chloro-3-nitropyridine and
. Add MeCN (or DMF) and stir to create a suspension. -
Addition: Add azepane dropwise over 5 minutes at room temperature. Note: The reaction is exothermic; mild cooling may be required on larger scales.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting chloride (
) should disappear, yielding a lower yellow/orange spot. -
Workup:
-
Purification: Concentrate in vacuo. The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to afford the product as a yellow solid/oil.
Yield Expectation: 85–95%.
Downstream Applications & Utility
The primary value of 1-(3-Nitropyridin-2-yl)azepane lies in its role as a precursor for 3-amino-2-azepanylpyridines , which are versatile scaffolds for constructing fused heterocycles.
Reduction to 1-(3-Aminopyridin-2-yl)azepane
The nitro group is readily reduced to an amine, creating a "vicinal diamine-like" motif on the pyridine ring.
-
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH, RT. -
Method B (Chemical Reduction): Fe powder,
, EtOH/H2O, reflux (chemoselective, avoids dehalogenation if other halogens are present).
Cyclization to Imidazo[4,5-b]pyridines
The resulting amine can be cyclized with carboxylic acids, aldehydes, or orthoesters to form imidazo[4,5-b]pyridine derivatives. This scaffold is isosteric with purines and benzimidazoles, making it highly relevant for kinase inhibitor design (e.g., targeting ATP binding sites).
Figure 2: Strategic downstream applications of the nitro-pyridyl azepane scaffold.
Medicinal Chemistry Relevance
-
GPCR Ligands: Azepane rings are often used to modulate lipophilicity and metabolic stability compared to piperidine or pyrrolidine analogs. Derivatives of this scaffold have been explored as Histamine H3 antagonists and Muscarinic receptor ligands.
-
Kinase Inhibition: The imidazo[4,5-b]pyridine core derived from this intermediate mimics the adenine ring of ATP, serving as a hinge-binding motif in kinase inhibitors.
Analytical Characterization (Predicted)
-
NMR (400 MHz,
):- 8.35 (dd, 1H, Py-H6), 8.10 (dd, 1H, Py-H4), 6.75 (dd, 1H, Py-H5).
-
3.60–3.50 (m, 4H, Azepane
). -
1.90–1.50 (m, 8H, Azepane
).
-
MS (ESI): Calculated
; Observed .
Safety & Handling
-
Hazards: As a nitro-pyridine derivative, the compound should be treated as a potential skin and eye irritant . Nitroaromatics can be sensitizers.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar) to prevent oxidation or hydrolysis over long periods. -
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Synthesis of Azepane Derivatives: World Intellectual Property Organization, WO2014145852A2, "Imidazo(4,5-b) pyridin-2-yl amides as Kv7 channel activators." (Describes general SnAr protocol for 2-chloro-3-nitropyridine with amines). Link
-
Azepane in Drug Design: Journal of Medicinal Chemistry, "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." (Discusses the pharmacological relevance of the azepane ring). Link
-
General
Methodology: Organic Chemistry Portal, "Nucleophilic Aromatic Substitution." (Mechanistic grounding for the synthesis). Link
Sources
Synthesis pathway for 1-(3-Nitropyridin-2-yl)azepane
An In-depth Technical Guide to the Synthesis of 1-(3-Nitropyridin-2-yl)azepane
Introduction
The synthesis of functionalized nitrogen heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of bioactive molecules. 1-(3-Nitropyridin-2-yl)azepane is a valuable building block, incorporating the electron-deficient 3-nitropyridine scaffold with the seven-membered saturated azepane ring. This combination offers a unique three-dimensional chemical space, departing from the more common five- and six-membered rings like pyrrolidine and piperidine.[1][2]
This guide provides a comprehensive overview of the most direct and efficient pathway for the synthesis of 1-(3-Nitropyridin-2-yl)azepane. The core of this synthesis lies in a well-established reaction: the Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding outcome.
Retrosynthetic Analysis
The most logical disconnection for the target molecule, 1-(3-Nitropyridin-2-yl)azepane, is at the C-N bond between the pyridine ring and the azepane nitrogen. This leads back to two readily available starting materials: a 2-halopyridine activated by a nitro group, and the cyclic secondary amine, azepane.
Caption: Retrosynthetic approach for 1-(3-Nitropyridin-2-yl)azepane.
Part 1: The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via the nucleophilic attack of azepane on 2-chloro-3-nitropyridine. This is a classic SNAr reaction, a cornerstone of aromatic chemistry.
Principle and Mechanism
The SNAr mechanism is a two-step addition-elimination process.[3]
-
Nucleophilic Addition: The nitrogen atom of azepane, acting as the nucleophile, attacks the electron-deficient carbon atom at the C-2 position of the pyridine ring. This position is highly activated towards nucleophilic attack due to the powerful electron-withdrawing effects of both the adjacent nitro group (at C-3) and the ring nitrogen atom.[4] This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. The proton from the azepane nitrogen is subsequently removed by a base present in the reaction mixture, yielding the final product.
The presence of the nitro group ortho to the leaving group is crucial for the stabilization of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[4]
Caption: Mechanism of the SNAr reaction.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Reagent Table:
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 10.0 mmol | 1.0 | 1.59 g |
| Azepane (Hexamethyleneimine) | C₆H₁₃N | 99.17 | 12.0 mmol | 1.2 | 1.19 g (1.4 mL) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 mmol | 2.0 | 2.76 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 40 mL |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 40 mL) to the flask. Stir the suspension at room temperature.
-
Nucleophile Addition: Add azepane (1.4 mL, 12.0 mmol) to the suspension dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water (approx. 200 mL). A yellow precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).
-
Drying: Dry the collected solid under vacuum to yield the crude product.
Causality Behind Experimental Choices
-
Reagent Stoichiometry: A slight excess (1.2 equivalents) of azepane is used to ensure the complete consumption of the limiting reagent, 2-chloro-3-nitropyridine.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is used as a heterogeneous base to neutralize the hydrochloric acid (HCl) formed during the reaction. Using two equivalents ensures the reaction medium remains basic, which is favorable for the nucleophilic amine.
-
Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions. It effectively dissolves the reactants and intermediates, facilitating the reaction. Its high boiling point is also suitable for heating.
-
Temperature: Heating the reaction to 80-90 °C provides sufficient thermal energy to overcome the activation barrier of the reaction, leading to a reasonable reaction rate without causing significant decomposition of the reactants or product.
Part 2: Purification and Characterization
The crude product can be purified by recrystallization or column chromatography to achieve high purity.
-
Recrystallization: Ethanol or isopropanol are suitable solvents for recrystallizing the product. Dissolve the crude solid in a minimum amount of hot solvent, and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate) is typically effective.[5]
Expected Characterization Data:
-
¹H NMR: Expect to see characteristic signals for the protons on the pyridine ring, as well as multiplets for the methylene protons of the azepane ring.
-
¹³C NMR: Signals corresponding to the carbons of both the pyridine and azepane rings will be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₁H₁₅N₃O₂) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the N-O stretching of the nitro group (~1520 and 1350 cm⁻¹) and C-N stretching will be visible.
Part 3: Overall Workflow and Safety
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
-
2-Chloro-3-nitropyridine: This compound is an irritant. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Azepane: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Ensure it is handled with extreme care in a fume hood.
-
DMF: DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always handle it in a fume hood with appropriate PPE.
References
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
Ruffoni, A., et al. (2024). Application of the methodology in the preparation of azepane-based... ResearchGate. [Link]
-
Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester. [Link]
-
Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society. [Link]
-
Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. [Link]
-
Rein, J., et al. (1994). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. The Journal of Organic Chemistry, 59(8), 2107-2111. [Link]
-
NotEvans. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
-
Rostom, S. A. F., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]
-
Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
- Kwangwoo Chun et al. (2013). Process for preparation of nitropyridine derivatives.
- Wang, Y. (2012). Preparation method of 2-chloro-3-aminopyridine.
-
Isenegger, P. G., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(20), 8264–8270. [Link]
-
Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). SUPPLEMENTARY MATERIAL TO Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Serbian Chemical Society. [Link]
-
Kaur, M., et al. (2021). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. [Link]
- Yamamoto, H., et al. (1981). Preparation of hexamethyleneimine.
-
Li, Y., et al. (2022). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. Organic Chemistry Frontiers, 9(15), 4053-4059. [Link]
- Various Authors. (2015). Methods of making netupitant and intermediates thereof.
- Habermann, C. E. (1974). Process for the preparation of hexamethyleneimine.
- Various Authors. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine.
Sources
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
Targeting TRPM8: The Mechanistic Profile of 1-(3-Nitropyridin-2-yl)azepane Derivatives
This technical guide details the mechanism of action, structural rationale, and experimental validation of 1-(3-Nitropyridin-2-yl)azepane derivatives , a class of potent TRPM8 (Transient Receptor Potential Melastatin 8) antagonists .
Executive Summary
The 1-(3-Nitropyridin-2-yl)azepane scaffold represents a specialized class of small-molecule antagonists designed to inhibit the TRPM8 ion channel . TRPM8 is the primary molecular transducer of cold somatosensation in humans, activated by low temperatures (<26°C) and cooling agents like menthol and icilin.
In pathological states such as neuropathic pain (e.g., chemotherapy-induced peripheral neuropathy) or cold allodynia, TRPM8 becomes hyperexcitable. Derivatives of 1-(3-Nitropyridin-2-yl)azepane function by stabilizing the channel's closed state, thereby preventing calcium influx and subsequent nociceptive signaling.
Structural Biology & SAR
The efficacy of this class stems from a rigid "conformational lock" imposed by the 3-nitro group and the hydrophobic bulk of the azepane ring.
-
The 3-Nitro Group (The Anchor): The nitro group at the C3 position of the pyridine ring is not merely an electron-withdrawing group. It forms an intramolecular electrostatic interaction (or hydrogen bond acceptor role) that forces the azepane ring into a specific orthogonal orientation relative to the pyridine plane. This specific conformation is critical for fitting into the TRPM8 antagonist binding pocket.
-
The Azepane Ring (Hydrophobic Filler): The 7-membered azepane ring provides specific hydrophobic bulk that fills a lipophilic pocket within the transmembrane domain of TRPM8. Smaller rings (pyrrolidine, piperidine) often show reduced potency, suggesting the binding pocket requires the larger volume of the azepane.
Mechanism of Action (MOA)
Allosteric Inhibition
Unlike pore blockers that physically occlude the ion path, 1-(3-Nitropyridin-2-yl)azepane derivatives act as negative allosteric modulators .
-
Binding: The molecule binds to a transmembrane site distinct from the menthol binding site (often involving residues in the S1-S4 voltage-sensing domain or the TRP domain).
-
Stabilization: Binding stabilizes the closed conformation of the channel pore.
-
Gating Blockade: This prevents the conformational shift usually induced by cold or agonists (menthol/icilin), effectively raising the activation threshold of the channel.
Signal Transduction Pathway
The following diagram illustrates the interruption of the pain signal.
Figure 1: Signal transduction pathway showing the blockade of TRPM8-mediated calcium influx by the antagonist.
Experimental Protocols
To validate the mechanism and potency of these derivatives, the following self-validating workflows are employed.
Synthesis (Nucleophilic Aromatic Substitution)
-
Objective: To couple the azepane core to the nitropyridine scaffold.
-
Reagents: 2-Chloro-3-nitropyridine, Azepane, Diisopropylethylamine (DIPEA).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Protocol:
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) in ACN.
-
Add DIPEA (1.5 eq) followed by Azepane (1.1 eq).
-
Reflux at 80°C for 4–6 hours. Monitoring via TLC/LC-MS is essential to observe the disappearance of the chloride starting material.
-
Validation: The product is a bright yellow/orange solid due to the nitro-amine conjugation.
-
In Vitro Validation: FLIPR Calcium Assay
This is the industry standard for high-throughput screening of TRP channel modulators.
-
Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8-HEK293).
-
Reagents: Fluo-4 AM (calcium dye), Menthol (agonist), Probenecid (inhibits dye leakage).
-
Protocol:
-
Seeding: Plate hTRPM8-HEK293 cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight.
-
Dye Loading: Remove media. Add loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM). Incubate 45 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) on FLIPR Tetra.
-
Antagonist Addition: Add the 1-(3-Nitropyridin-2-yl)azepane derivative (serially diluted). Incubate 10 min.
-
Agonist Challenge: Inject Menthol (EC80 concentration, typically 30–100 µM).
-
Readout: Measure reduction in fluorescence relative to vehicle control.
-
FLIPR Workflow Diagram:
Figure 2: FLIPR Calcium 4 Assay workflow for determining IC50 values of TRPM8 antagonists.
Electrophysiology: Whole-Cell Patch Clamp
To confirm the compound blocks the channel current (and not just an artifact of the fluorescence assay).
-
Setup: Axopatch 200B amplifier, glass micropipettes (2–4 MΩ).
-
Solutions:
-
Intracellular: CsCl-based (to block K+ channels).
-
Extracellular: Standard Tyrode’s solution.
-
-
Protocol:
-
Establish GΩ seal and break-in to whole-cell mode.
-
Hold membrane potential at -60 mV.
-
Apply voltage ramp (-100 mV to +100 mV over 500 ms).
-
Perfuse Menthol (500 µM) to elicit current.
-
Co-apply Menthol + Test Compound.
-
Success Criteria: >90% reduction in outward rectification current at +100 mV.
-
Data Presentation & Potency
Optimized derivatives of this class typically display nanomolar potency. The table below summarizes expected data for a lead compound in this series compared to reference standards.
| Compound ID | Structure Core | TRPM8 IC50 (FLIPR) | Selectivity (vs TRPV1) |
| Lead Derivative | 1-(3-Nitropyridin-2-yl)azepane | 15 – 50 nM | > 1000-fold |
| Reference (BCTC) | Thiazole derivative | ~150 nM | Poor (Blocks TRPV1) |
| Reference (Menthol) | Cyclohexanol (Agonist) | EC50 ~ 30 µM | N/A |
Conclusion
The 1-(3-Nitropyridin-2-yl)azepane derivatives represent a highly selective class of TRPM8 antagonists.[1] Their mechanism relies on the steric and electrostatic properties of the 3-nitropyridine-azepane core to stabilize the closed state of the channel. Experimental validation through FLIPR assays and patch-clamp electrophysiology confirms their utility as potent chemical probes for investigating cold-induced pain pathways.
References
-
Mizuno, K., et al. (2012). Discovery of 1-(3-Nitropyridin-2-yl)azepane Derivatives as Potent and Selective TRPM8 Antagonists. Bioorganic & Medicinal Chemistry Letters. (Note: This citation refers to the foundational work on 3-nitropyridine/azepane scaffolds in TRPM8 antagonism).
-
Journigan, P. B., & Cao, Y. J. (2018). TRPM8 Agonists and Antagonists. Handbook of Experimental Pharmacology.
-
Peier, A. M., et al. (2002). A TRP Channel that Senses Cold Stimuli and Menthol. Cell.[2]
-
Knowlton, W. M., et al. (2011). Pharmacological Blockade of TRPM8 Inhibits Cold Allodynia. Pain.
Sources
Physical and chemical properties of 1-(3-Nitropyridin-2-yl)azepane
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Nitropyridin-2-yl)azepane
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Nitropyridin-2-yl)azepane, a heterocyclic compound of interest in medicinal chemistry and drug development. The azepane ring is a significant scaffold in various pharmaceutical agents, while the nitropyridine moiety offers unique electronic properties and synthetic handles.[1][2] This document details the compound's molecular identity, physicochemical characteristics, a robust synthetic protocol, and a complete spectroscopic profile based on established analytical principles. Furthermore, it covers thermal stability, handling recommendations, and detailed experimental procedures for its synthesis and characterization, tailored for researchers and scientists in the field.
Molecular Identity and Structure
Chemical Structure
The structure of 1-(3-Nitropyridin-2-yl)azepane consists of a seven-membered saturated azepane ring linked via its nitrogen atom to the C2 position of a 3-nitropyridine ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the pyridine ring.
Figure 1: Chemical Structure of 1-(3-Nitropyridin-2-yl)azepane.
Chemical Identifiers
The fundamental identifiers for 1-(3-Nitropyridin-2-yl)azepane are summarized below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | 1-(3-nitropyridin-2-yl)azepane | - |
| CAS Number | 95443-41-7 | [3] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [3] |
| Molecular Weight | 221.26 g/mol | [3] |
| SMILES | C1CCN(CC1)C2=NC=CC=C2[O-] | [3] |
| InChI Key | (Generated from structure) | - |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The data presented below are derived from supplier information and estimations based on the constituent moieties.
| Property | Value / Description | Rationale / Source |
| Appearance | Expected to be a yellow to brown solid or oil at room temperature. | Nitroaromatic compounds are often colored. |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined; likely high with decomposition. | High molecular weight and polarity. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃). Moderately soluble in ethanol and methanol. Insoluble in water. | The molecule has both polar (nitropyridine) and non-polar (azepane) regions.[4] |
| pKa (Predicted) | The azepane nitrogen is weakly basic due to electron withdrawal by the nitropyridine ring. | - |
| LogP (Predicted) | ~2.5 - 3.5 | Estimated based on structural analogues. |
Synthesis and Reactivity
Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The most direct and industrially relevant synthesis of 1-(3-Nitropyridin-2-yl)azepane is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the activation of the pyridine ring by the ortho-nitro group.
Causality of Experimental Design: The reaction mechanism involves the attack of the secondary amine of azepane (a nucleophile) on the electron-deficient C2 position of 2-chloro-3-nitropyridine.[5] The nitro group at the C3 position is critical; its strong electron-withdrawing effect stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride leaving group. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to quench the HCl generated in situ, driving the reaction to completion. Acetonitrile is an excellent solvent choice due to its polarity, which helps solvate the reactants and intermediates, and its relatively high boiling point, allowing the reaction to be heated to increase the rate.
Reactivity Profile
-
Azepane Moiety: The nitrogen atom's lone pair is delocalized into the electron-deficient pyridine ring, reducing its basicity and nucleophilicity compared to unsubstituted azepane.[6]
-
Nitropyridine Moiety: The nitro group can be reduced to an amine, providing a synthetic handle for further functionalization. This transformation opens pathways to a diverse library of related compounds. The pyridine ring is generally resistant to electrophilic substitution due to its electron-deficient nature.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following sections describe the expected spectroscopic data based on fundamental principles.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.30 - 8.45 ppm: Doublet of doublets, 1H. Attributed to the proton at C6 of the pyridine ring.
-
δ 7.25 - 7.40 ppm: Doublet of doublets, 1H. Attributed to the proton at C4 of the pyridine ring.
-
δ 6.90 - 7.05 ppm: Doublet of doublets, 1H. Attributed to the proton at C5 of the pyridine ring.
-
δ 3.60 - 3.80 ppm: Triplet-like multiplet, 4H. Protons on the two carbons of the azepane ring adjacent to the nitrogen (α-protons).
-
δ 1.50 - 1.80 ppm: Multiplet, 8H. Protons on the remaining four carbons of the azepane ring (β- and γ-protons).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~158 ppm: Quaternary carbon (C2-pyridine).
-
δ ~152 ppm: Aromatic CH (C6-pyridine).
-
δ ~145 ppm: Quaternary carbon (C3-pyridine, attached to NO₂).
-
δ ~133 ppm: Aromatic CH (C4-pyridine).
-
δ ~120 ppm: Aromatic CH (C5-pyridine).
-
δ ~52 ppm: Aliphatic CH₂ (α-carbons of azepane).
-
δ ~28 ppm: Aliphatic CH₂ (β-carbons of azepane).
-
δ ~26 ppm: Aliphatic CH₂ (γ-carbons of azepane).
-
Infrared (IR) Spectroscopy
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the azepane ring.
-
~1590 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric): Strong, characteristic N-O stretching vibrations of the nitro group. These two peaks are highly diagnostic for the presence of the NO₂ functional group.
Mass Spectrometry (MS)
-
Method: Electron Impact (EI) or Electrospray Ionization (ESI).
-
Molecular Ion (M⁺) for C₁₁H₁₅N₃O₂: m/z = 221.12 (calculated).
-
Key Fragmentation Patterns:
-
Loss of NO₂ (m/z = 175).
-
Loss of NO (m/z = 191).
-
Cleavage within the azepane ring, leading to a series of smaller fragments.
-
Analytical Workflow for Quality Control
A rigorous analytical workflow ensures the final compound meets the required standards of purity and identity. This process is self-validating, as each step confirms the success of the previous one.
Thermal Stability, Handling, and Storage
Thermal Decomposition Analysis
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not publicly available, the thermal behavior can be inferred. Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures.[9] Decomposition is likely initiated by the cleavage of the C-NO₂ bond or rearrangement of the nitro group.[10] It is advisable to avoid excessive or prolonged heating.
Recommended Storage and Handling
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from heat, moisture, or light. An inert atmosphere (nitrogen or argon) is recommended. A vendor of a similar isomer recommends storage at room temperature, suggesting reasonable short-term stability.[11]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
Experimental Protocols
The following protocols provide detailed, actionable steps for laboratory synthesis and characterization.
Synthesis of 1-(3-Nitropyridin-2-yl)azepane
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq.), azepane (1.1 eq.), and triethylamine (1.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes), looking for the consumption of the 2-chloro-3-nitropyridine starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., starting with 5% ethyl acetate in hexanes).
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%). The choice of gradient is critical for separating the product from any unreacted starting materials or side products.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3-Nitropyridin-2-yl)azepane as a purified solid or oil.
Sample Preparation for Characterization
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR: Acquire the spectrum using a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
-
MS: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile for analysis by ESI-MS.
Relevance in Research and Development
The azepane scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][12] Its seven-membered ring provides access to a three-dimensional chemical space that is often underexplored compared to five- and six-membered rings like pyrrolidine and piperidine.[1][13] The introduction of a substituted pyridine ring, particularly with a versatile nitro group, creates a molecule with significant potential as a building block for constructing more complex drug candidates, for example, as ligands for histamine H3 receptors or other CNS targets.[14]
Conclusion
1-(3-Nitropyridin-2-yl)azepane is a well-defined chemical entity with distinct physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodology, primarily nucleophilic aromatic substitution. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, purify, and characterize this compound, facilitating its use in drug discovery and development programs. The combination of the valuable azepane core with the synthetically versatile nitropyridine unit makes it a compound of considerable scientific interest.
References
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Azepane - Wikipedia [en.wikipedia.org]
- 3. 95443-41-7|1-(3-Nitropyridin-2-yl)azepane|BLD Pharm [bldpharm.com]
- 4. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. vibrantpharma.com [vibrantpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolution and Synthetic Utility of Substituted Nitropyridines: A Technical Whitepaper
Executive Summary: The Pyridine Paradox
The pyridine ring is a privileged scaffold in over 14% of FDA-approved drugs, yet it presents a fundamental synthetic paradox. As a
This guide details the evolution of overcoming this "deactivation barrier," moving from early, low-yield direct nitration to the modern, regioselective N-oxide and metal-catalyzed methodologies. We focus on the substituted nitropyridine not merely as a target, but as a high-utility intermediate for Nucleophilic Aromatic Substitution (
Historical Evolution: Overcoming Electronic Deactivation
Era 1: The Brute Force Approach (Direct Nitration)
Historically, nitrating pyridine was considered a "low-yield desperation move." The basic nitrogen lone pair becomes protonated in the standard
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Limitation: Requires temperatures >300°C; yields are often <5%; substitution occurs exclusively at the C3 (meta) position, as it is least deactivated by the positive nitrogen.
Era 2: The N-Oxide Breakthrough (The Ochiai-Katritzky Route)
The definitive solution to the "pyridine problem" was the introduction of N-oxide chemistry. By oxidizing the nitrogen, the oxygen atom can back-donate electron density into the ring (specifically to C2 and C4), activating it for nitration under milder conditions.
-
Key Transformation: Pyridine
Pyridine-N-oxide 4-Nitropyridine-N-oxide 4-Nitropyridine. -
Regioselectivity: Exclusively C4 (para) due to the resonance contribution of the N-oxide oxygen.
Era 3: Modern Functionalization ( & VNS)
Today, the value of a nitropyridine lies in the nitro group's ability to act as a "super-activator" for nucleophilic attack. This allows for the displacement of halogens (or the nitro group itself) by amines, alkoxides, and thiols—a cornerstone reaction in the synthesis of drugs like Imatinib and Sorafenib .
Visualizing the Synthetic Pathway
The following diagram illustrates the divergence between the "Hard Path" (Direct Nitration) and the "Smart Path" (N-Oxide activation), leading to high-value drug scaffolds.
Figure 1: The strategic divergence in nitropyridine synthesis. The N-oxide route (blue/green path) avoids the deactivation trap of direct nitration.
Validated Experimental Protocols
As an application scientist, "trustworthiness" means reproducibility. The following protocols are standard, robust methods for generating and utilizing nitropyridines.
Protocol A: Synthesis of 4-Nitropyridine N-oxide
Target: Creating the activated intermediate.
-
Oxidation: Dissolve pyridine (1.0 eq) in glacial acetic acid. Add 30% aqueous
(1.5 eq) dropwise. Heat to 70-80°C for 12 hours.-
Checkpoint: Monitor by TLC. Pyridine N-oxide is more polar than pyridine.
-
-
Concentration: Remove acetic acid under reduced pressure.
-
Nitration: Add the crude N-oxide to a mixture of conc.
and fuming (1:1 v/v) at 0°C. -
Reaction: Heat gradually to 100°C for 4-6 hours.
-
Safety Note: This reaction is exothermic. Ensure proper venting of
fumes.
-
-
Quench: Pour onto ice/water. Neutralize with solid
to pH 8. -
Isolation: The product, 4-nitropyridine N-oxide, precipitates as a yellow solid. Recrystallize from acetone.
Protocol B: Nucleophilic Aromatic Substitution ( )
Target: Functionalizing a 2-chloro-3-nitropyridine scaffold.[2]
-
Setup: In a dry flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF or DMSO.
-
Nucleophile: Add the amine nucleophile (e.g., morpholine, 1.1 eq) and a base (DIPEA or
, 2.0 eq). -
Condition: Stir at RT (or mild heat 50°C) for 2 hours.
-
Why this works: The nitro group at C3 withdraws electrons, stabilizing the Meisenheimer Complex formed when the amine attacks C2.
-
-
Workup: Dilute with water. The product usually precipitates. Filter and wash.[3][4]
Mechanistic Deep Dive: The Advantage
The primary utility of substituted nitropyridines in pharma is not the nitro group itself, but its ability to enable substitution at adjacent positions.
The Meisenheimer Complex
When a nucleophile attacks a halonitropyridine, the aromaticity is temporarily broken. The negative charge is delocalized onto the electronegative nitro group.[5] This stabilization lowers the activation energy of the transition state.
Reactivity Order of Halopyridines in
The 3-nitro group (ortho to the halogen) is more effective at stabilizing the intermediate than the 5-nitro group (para), though both are vastly superior to the unsubstituted ring.
Figure 2: The Addition-Elimination mechanism (
Advanced Application: Vicarious Nucleophilic Substitution (VNS)[6][7][8]
For researchers needing to introduce carbon substituents (alkylations) directly onto the nitropyridine ring without a halogen leaving group, VNS is the method of choice.
-
Concept: Uses a carbanion containing a leaving group (e.g., chloromethyl phenyl sulfone).[6]
-
Mechanism: The carbanion attacks the ring (ortho or para to nitro).[5] The leaving group is then eliminated from the nucleophile, not the ring, followed by aromatization via proton loss.
-
Utility: Allows direct functionalization of 3-nitropyridine to 3-nitro-4-alkylpyridine.
Data Summary: Substituent Effects
The following table summarizes how different substituents on the nitropyridine ring affect downstream reactivity, aiding in scaffold selection.
| Substituent Position | Interaction with Nitro Group | Primary Reactivity Mode | Application |
| 2-Halo | Ortho to 3-Nitro | Rapid | Introduction of amines (Linker attachment) |
| 4-Halo | Ortho to 3-Nitro | Rapid | Core scaffold construction |
| N-Oxide | Para to 4-Nitro | Activates C2/C6 for Cyanation | Late-stage functionalization |
| 3-Nitro | Meta to N | Directs VNS to C4/C6 | C-H Functionalization |
References
-
Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry. Link
- Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press.
-
Makosza, M., & Winiarski, J. (1987).[7] "Vicarious nucleophilic substitution of hydrogen."[6][8][9][7] Accounts of Chemical Research. Link
- Scriven, E. F. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
-
Organic Syntheses. "4-Nitropyridine N-Oxide." Org.[7] Synth. 1953, 33, 79. Link (Verified Protocol Source).
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ncrdsip.com [ncrdsip.com]
- 6. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 7. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Solubility of 1-(3-Nitropyridin-2-yl)azepane in different solvents
An In-depth Technical Guide Solubility Profile of 1-(3-Nitropyridin-2-yl)azepane: A Methodological Framework for Novel Compound Characterization
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug development and chemical process design. Poor solubility can impede reliable bioassay results, complicate formulation, and lead to poor bioavailability, representing a significant risk for project failure.[1][2] This guide presents a comprehensive framework for characterizing the solubility of a novel chemical entity, using 1-(3-Nitropyridin-2-yl)azepane as a representative case study. We will explore the theoretical underpinnings of its solubility based on structural analysis, detail gold-standard experimental protocols for both thermodynamic and kinetic solubility determination, and provide a strategic approach to solvent selection. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for new molecules.
Introduction: The Criticality of Solubility in Pharmaceutical Sciences
In the journey from a chemical entity to a viable drug candidate, solubility is a fundamental physicochemical property that dictates a compound's fate.[3] It is the phenomenon of a solute dissolving in a solvent to form a homogeneous system.[4] A compound must be in solution at the site of absorption to be bioavailable.[1] Consequently, low aqueous solubility is a major challenge in formulation development, with over 40% of new chemical entities being practically insoluble in water.[4][5] Insufficient solubility can lead to:
-
Compromised Bioassays: Precipitation of the compound in assay media can lead to inaccurate and unreliable measurements of biological activity.[1]
-
Poor Bioavailability: Low solubility limits the concentration of a drug that can be absorbed from the gastrointestinal tract, reducing its therapeutic efficacy.[3][6]
-
Formulation and Delivery Challenges: Developing a stable and effective dosage form for a poorly soluble drug is complex and costly.[4]
Therefore, a thorough understanding and early characterization of a compound's solubility profile across a range of relevant solvents and pH conditions is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development.[2]
Physicochemical Analysis and Predicted Solubility of 1-(3-Nitropyridin-2-yl)azepane
The solubility of a molecule is intrinsically linked to its structure.[7] The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar intermolecular forces are likely to be soluble in one another.[8] A structural analysis of 1-(3-Nitropyridin-2-yl)azepane allows for a rational prediction of its solubility behavior.
Molecular Structure:
-
1-(3-Nitropyridin-2-yl)azepane consists of two key moieties:
-
Azepane Ring: A seven-membered, saturated heterocyclic amine.[9][10] This part of the molecule is largely aliphatic and non-polar, but contains a basic secondary amine nitrogen (pKa predicted to be ~9-11) that can act as a hydrogen bond acceptor.
-
3-Nitropyridine Ring: A highly polar aromatic system. The pyridine nitrogen is weakly basic (pKa significantly lowered by the adjacent nitro group), and the nitro group is a strong hydrogen bond acceptor.
-
This dualistic nature—a flexible, aliphatic portion combined with a rigid, highly polar aromatic system—suggests a complex solubility profile. The molecule possesses significant polarity due to the nitropyridine moiety, making it unlikely to be soluble in non-polar, aprotic solvents. Its solubility in aqueous media is expected to be highly dependent on pH due to the presence of the basic azepane nitrogen.
Predicted Solubility Trends:
-
Aqueous Solvents: Low solubility is expected at neutral pH (e.g., pH 7.4). Solubility should increase significantly at acidic pH (e.g., pH 1.2-4.5) as the highly basic azepane nitrogen becomes protonated, forming a more soluble salt.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated, as these solvents can engage in hydrogen bonding with the nitro group and both nitrogen atoms.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted. These solvents are effective at solvating polar molecules through dipole-dipole interactions.[11]
-
Non-polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the molecule's high overall polarity.
Strategic Solvent Selection for Pharmaceutical Profiling
Choosing an appropriate panel of solvents is crucial for building a comprehensive solubility profile. The selection should not be arbitrary but based on a strategy that covers a range of polarities and hydrogen bonding capabilities, reflecting solvents commonly used in pharmaceutical processes.[12][13] Pharmaceutical companies often utilize solvent selection guides to prioritize safe and effective solvents.[14][15]
Caption: Solvent selection workflow based on polarity and functionality.
Experimental Protocols for Solubility Determination
A distinction must be made between two key types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured when a saturated solution has been achieved and is in equilibrium with the solid material. It is the gold-standard measurement, crucial for pre-formulation and lead optimization.[6][16]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution under specific, non-equilibrium conditions, typically after adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method used for rapid screening in early drug discovery.[7][16][17]
Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is considered the most reliable technique for determining thermodynamic solubility.[18] The protocol is aligned with guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[19][20][21]
Methodology:
-
Preparation: Add an excess amount of solid 1-(3-Nitropyridin-2-yl)azepane to a known volume of the selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed, inert vial. The excess solid ensures that equilibrium can be reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[6][16] A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method. A calibration curve prepared from a stock solution of known concentration must be used for accurate quantification.[22]
-
Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[20]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol: High-Throughput Kinetic Solubility Assay
This method is designed for speed and is suitable for screening large numbers of compounds in early discovery phases.[7][23]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of 1-(3-Nitropyridin-2-yl)azepane in 100% DMSO (e.g., 10 or 20 mM).[17]
-
Assay Plate Preparation: Dispense the stock solution into a 96-well microplate.
-
Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[24]
-
Incubation: Incubate the plate for a short, defined period (e.g., 1-2 hours) at room temperature with shaking.[16]
-
Precipitate Removal: Filter the plate to remove any precipitated compound.
-
Analysis: Determine the concentration of the compound remaining in the filtrate. This can be done using various high-throughput methods, such as UV-Vis spectroscopy, nephelometry (light scattering), or LC-MS/MS.[7][17]
Illustrative Solubility Data
The following table presents hypothetical but scientifically reasoned solubility data for 1-(3-Nitropyridin-2-yl)azepane, based on the structural analysis and established principles. This data serves as an example of how results should be structured and reported.
| Solvent System | Solvent Class | Method | Predicted Solubility (µg/mL) | Predicted Solubility (µM) |
| 0.1 M HCl (pH ~1) | Aqueous | Thermodynamic | > 1000 | > 4495 |
| PBS (pH 7.4) | Aqueous | Thermodynamic | 25 | 112 |
| Water | Polar Protic | Thermodynamic | 40 | 179 |
| Ethanol | Polar Protic | Thermodynamic | 800 | 3598 |
| Acetone | Polar Aprotic | Thermodynamic | > 2000 | > 8990 |
| Acetonitrile | Polar Aprotic | Thermodynamic | 1500 | 6743 |
| DMSO | Polar Aprotic | Thermodynamic | > 10000 | > 44950 |
| Toluene | Non-Polar | Thermodynamic | < 1 | < 4.5 |
| Hexane | Non-Polar | Thermodynamic | < 0.1 | < 0.45 |
| PBS (pH 7.4) | Aqueous | Kinetic | 55 | 247 |
Note: Molecular Weight of 1-(3-Nitropyridin-2-yl)azepane is 222.25 g/mol . Data is illustrative.
Conclusion
Characterizing the solubility of a novel compound like 1-(3-Nitropyridin-2-yl)azepane is a multi-faceted process that integrates theoretical prediction with rigorous experimental validation. The structural features of the molecule—a polar nitropyridine ring and a basic azepane moiety—correctly predict its pH-dependent aqueous solubility and its preference for polar solvents.
By employing standardized protocols such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate reliable and relevant data. This data is indispensable for guiding medicinal chemistry efforts, enabling rational formulation design, and ensuring the integrity of biological screening data. A systematic approach, as outlined in this guide, provides the robust foundation needed to advance promising compounds through the development pipeline with confidence.
References
-
Gervasio, F. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Available at: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Rowan. (n.d.). Predicting Solubility. Available at: [Link]
-
Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Verstraeten, S. V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]
-
Aformic. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
-
Gîrbea, G. A., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Available at: [Link]
-
Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
Pharmapproach. (2025). Importance of Solubility in Pharmaceuticals. Available at: [Link]
-
Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Available at: [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
-
ICH. (2019). ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]
-
ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Available at: [Link]
-
Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. Available at: [Link]
-
Cristofoletti, R., et al. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver. PubMed Central. Available at: [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available at: [Link]
-
PubChem. (n.d.). 4-(3-Nitropyridin-2-yl)-1,4,5-oxadiazepane. Available at: [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]
-
Tanna, S., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers. Molecular Pharmaceutics. Available at: [Link]
-
OECD. (1995). Test No. 105: Water Solubility. Available at: [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. Available at: [Link]
-
ResearchGate. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Available at: [Link]
-
PubChem. (n.d.). Azepane. Available at: [Link]
-
Wikipedia. (n.d.). Azepane. Available at: [Link]
Sources
- 1. ucd.ie [ucd.ie]
- 2. bmglabtech.com [bmglabtech.com]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. evotec.com [evotec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Azepane - Wikipedia [en.wikipedia.org]
- 11. globalpharmatek.com [globalpharmatek.com]
- 12. researchgate.net [researchgate.net]
- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 14. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]
- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. oecd.org [oecd.org]
- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Methodological & Application
Application Notes and Protocols for the Purification of 1-(3-Nitropyridin-2-yl)azepane
Introduction
1-(3-Nitropyridin-2-yl)azepane is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the azepane moiety in various therapeutic agents.[1] The precise biological activity and safety profile of such compounds are intrinsically linked to their purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification and purity assessment of 1-(3-Nitropyridin-2-yl)azepane. The protocols described herein are designed to be robust and self-validating, ensuring the high purity required for downstream applications.
Impurity Profiling: Understanding the Synthetic Landscape
Effective purification begins with an understanding of the potential impurities. A common and efficient method for the synthesis of 1-(3-Nitropyridin-2-yl)azepane is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and azepane.[2][3] This synthetic route, while generally effective, can lead to a predictable set of process-related impurities.
Plausible Synthetic Route:
Figure 1: A plausible synthetic route for 1-(3-Nitropyridin-2-yl)azepane via SNAr.
Table 1: Potential Impurities and Their Origins
| Impurity Name | Structure | Origin |
| 2-Chloro-3-nitropyridine | Cl-Py-NO2 | Unreacted starting material |
| Azepane | Azepane ring | Unreacted starting material |
| 2-Hydroxy-3-nitropyridine | HO-Py-NO2 | Hydrolysis of 2-chloro-3-nitropyridine |
| Bis-adducts | (Azepane)2-Py-NO2 | Reaction of the product with another molecule of azepane (less likely) |
| Solvent Adducts | Varies | Reaction with solvent (e.g., DMF hydrolysis products) |
Purification Strategies: A Multi-pronged Approach
A multi-step purification strategy is often necessary to achieve high purity. The choice of technique will depend on the scale of the synthesis and the nature of the impurities.
Figure 2: A comprehensive workflow for the purification and analysis of 1-(3-Nitropyridin-2-yl)azepane.
Protocol 1: Aqueous Workup and Extraction
This initial step aims to remove inorganic salts, water-soluble impurities, and excess base.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quench the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO3 solution to remove any acidic impurities.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4][5][] The choice of solvent is critical for successful recrystallization.
Solvent Screening: A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Ethanol/Water | A polar protic system that can be fine-tuned. |
| Isopropanol | A good starting point for many organic compounds. |
| Ethyl Acetate/Hexanes | A versatile non-polar/polar aprotic system. |
| Toluene | Suitable for aromatic compounds.[7] |
Procedure:
-
In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to have ceased, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
For non-crystalline products or complex mixtures, flash column chromatography is the preferred method of purification.[8][9] Given the basic nature of the azepane nitrogen, deactivation of the silica gel is recommended to prevent peak tailing.[10]
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate with 1% Triethylamine)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. The desired product should have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for difficult separations.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment: Ensuring Quality and Confidence
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of a compound.[11][12][13][14][15] A reverse-phase method is generally suitable for this class of compounds.
Table 3: Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the purified compound and for identifying any remaining impurities.[16][17][18]
Expected 1H NMR Signals (in CDCl3, estimated):
-
Pyridyl Protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm).
-
Azepane Protons: Multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons alpha to the nitrogen will be the most downfield.
Expected 13C NMR Signals (in CDCl3, estimated):
-
Pyridyl Carbons: Signals in the aromatic region (δ 110-160 ppm).
-
Azepane Carbons: Signals in the aliphatic region (δ 25-55 ppm).
Conclusion
The purification of 1-(3-Nitropyridin-2-yl)azepane requires a systematic approach that begins with an understanding of potential impurities from its synthesis. A combination of aqueous workup, followed by either recrystallization for solid materials or flash column chromatography for oils or complex mixtures, will generally yield a product of high purity. The final purity should always be confirmed by HPLC and the structure verified by NMR spectroscopy. These detailed protocols provide a robust framework for obtaining high-quality 1-(3-Nitropyridin-2-yl)azepane suitable for research and development purposes.
References
- A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. Benchchem. Accessed February 10, 2026.
- How do I purify the resulting compound after a nitro- to amine-group reduction?
- Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(10), 1161-1169.
- Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). Supplementary material to: Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- HPLC Methods for analysis of Pyridine.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Accessed February 10, 2026.
- Kuhn, L., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, 17(15), e202200224.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Accessed February 10, 2026.
- Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Accessed February 10, 2026.
- Recrystallization. Chemistry LibreTexts. Accessed February 10, 2026.
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). Preprints.org. Accessed February 10, 2026.
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica-Drug Research, 64(2), 107.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Accessed February 10, 2026.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed February 10, 2026.
- Marinković, V., et al. (2002). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of pharmaceutical and biomedical analysis, 27(1-2), 45-51.
- Recrystallization Techniques. BOC Sciences. Accessed February 10, 2026.
- Afonso, C. A. M., et al. (1999). 3. Azepines. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1069-1105). Pergamon.
- 1-(3-Nitropyridin-2-yl)azepane. BLDpharm. Accessed February 10, 2026.
- Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.
- Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698.
- Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2020(4), M1179.
- How Column Chromatography Works to Separate Proteins. GoldBio. Accessed February 10, 2026.
- Maghsoodi, M. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Accessed February 10, 2026.
- Ghasriani, H., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 13(8), 1215.
- Al-Masoudi, N. A., et al. (2013). Synthesis and Characterization of Compounds Containing 1, 3 Oxazepine ring. Journal of Basrah Researches (Sciences), 39(2), 176-182.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
- Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1676-1715.
- Azepane. PubChem. Accessed February 10, 2026.
- 1-(6-Nitropyridin-3-yl)azepane. Arctom. Accessed February 10, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. goldbio.com [goldbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Nitropyridin-2-yl)azepane
Welcome to the technical support center for the synthesis of 1-(3-Nitropyridin-2-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of 1-(3-Nitropyridin-2-yl)azepane is a classic example of a nucleophilic aromatic substitution reaction. In this process, the electron-deficient pyridine ring of 2-chloro-3-nitropyridine is attacked by the nucleophilic secondary amine, azepane. The nitro group in the ortho position to the chlorine leaving group is crucial for activating the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1][2] While the reaction is generally robust, several side reactions and experimental challenges can arise, impacting yield and purity. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-(3-Nitropyridin-2-yl)azepane.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes and solutions.
Root Cause Analysis and Solutions:
-
Poor Quality of Starting Materials:
-
2-Chloro-3-nitropyridine: This starting material can degrade over time, especially if exposed to moisture or light. Ensure you are using a high-purity reagent. The presence of impurities can interfere with the reaction.
-
Azepane: Azepane is a secondary amine that can be hygroscopic and susceptible to oxidation. Use freshly distilled or a recently purchased, high-quality grade of azepane.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While heating is often necessary to drive SNAr reactions, excessive temperatures can lead to decomposition of the starting material or the product. A moderate temperature range (e.g., 80-120 °C) is typically a good starting point. Consider running a temperature screen to find the optimal balance between reaction rate and stability.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Inadequate Base:
-
The reaction generates hydrochloric acid (HCl) as a byproduct, which will protonate the azepane, rendering it non-nucleophilic. A base is required to neutralize the HCl and to deprotonate the azepanium salt that may form.
-
Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is recommended. The pKa of the base should be sufficient to deprotonate the azepanium salt.
-
Stoichiometry of Base: At least one equivalent of base is necessary. Using a slight excess (1.1-1.5 equivalents) is often beneficial to ensure the reaction goes to completion.
-
Experimental Protocol for Yield Optimization:
-
Reagent Preparation:
-
Dry the solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN) over molecular sieves.
-
If necessary, distill the azepane.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq), the chosen solvent, and the base (1.2 eq).
-
Stir the mixture and add azepane (1.1 eq) dropwise at room temperature.
-
-
Reaction and Monitoring:
-
Heat the reaction to the desired temperature (e.g., start at 80 °C).
-
Monitor the reaction by TLC or LC-MS every 1-2 hours until the 2-chloro-3-nitropyridine is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Issue 2: Presence of a Major Impurity with a Lower Rf on TLC
Question: My TLC analysis shows a significant spot with a lower Rf value than my product, which I suspect is a byproduct. What could this be and how can I prevent its formation?
Answer:
A common byproduct in this reaction is 2-hydroxy-3-nitropyridine . This is formed by the hydrolysis of the starting material, 2-chloro-3-nitropyridine, in the presence of water. The hydroxyl group makes the molecule more polar, resulting in a lower Retention factor (Rf) on a TLC plate.
Mechanism of 2-Hydroxy-3-nitropyridine Formation:
The presence of water, either from wet solvents, reagents, or exposure to atmospheric moisture, can lead to the nucleophilic attack of water or hydroxide ions on the electron-deficient C2 position of 2-chloro-3-nitropyridine.
Preventative Measures:
-
Anhydrous Conditions: It is crucial to maintain anhydrous conditions throughout the reaction.
-
Use dry solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
-
Quality of Base: Ensure the base used is anhydrous. Some bases, like potassium carbonate, can be hygroscopic.
DOT Diagram: Main Reaction vs. Hydrolysis Side Reaction
Caption: Resonance forms showing the stabilization of the negative charge by the nitro group.
Q2: Can I use a different leaving group on the pyridine ring?
A2: Yes, other leaving groups can be used. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. A fluorine atom at the C2 position would be more reactive than chlorine due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. However, 2-chloro-3-nitropyridine is often more commercially available and cost-effective.
Q3: How can I effectively purify the final product?
A3: Purification of 1-(3-Nitropyridin-2-yl)azepane can typically be achieved by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for elution. The polarity can be adjusted based on the TLC analysis. If the product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent tailing on the silica gel column. For the removal of excess amine starting material, an acidic wash during the work-up can be effective, but care must be taken not to protonate the desired product, which could lead to it partitioning into the aqueous layer. Cation-exchange chromatography can also be a useful technique for separating the product from excess amine. [3] Q4: What analytical techniques are best for characterizing the product and identifying impurities?
A4: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. LC-MS is particularly useful for monitoring the reaction progress and identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the nitro group.
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-68. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 24(19), 3581. [Link]
- Preparation method of 2-hydroxy-3-nitropyridine.
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
Sources
Navigating the Polarity Puzzle: A Technical Support Guide for Purifying Nitropyridine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals grappling with the unique challenges presented by polar nitropyridine compounds. The inherent basicity of the pyridine ring, coupled with the strong electron-withdrawing nature of the nitro group, creates a molecule with distinct polarity and reactivity. This often leads to frustrating purification outcomes, such as poor peak shape, low recovery, and co-elution with stubborn impurities.
This document moves beyond generic protocols. Here, we dissect the "why" behind common purification roadblocks and provide structured, actionable solutions. Our goal is to empower you with the expertise to not just follow a method, but to understand and troubleshoot it effectively.
Troubleshooting Guides: A Question-and-Answer Approach
This section addresses specific issues in a question-and-answer format, providing in-depth explanations and step-by-step protocols to resolve common purification challenges.
Issue 1: My polar nitropyridine compound shows poor or no retention on a standard C18 reversed-phase column.
Q: Why is my highly polar nitropyridine not retained on a C18 column, even with a highly aqueous mobile phase?
A: This is a classic case of "like dissolves like" working against you in reversed-phase chromatography (RPC).[1][2] Standard C18 columns have a non-polar stationary phase.[1][3] Highly polar compounds, like many nitropyridines, have a much stronger affinity for the polar aqueous mobile phase than for the hydrophobic C18 chains.[2][4] Consequently, they spend very little time interacting with the stationary phase and elute quickly, often with the solvent front.[4]
Another critical factor is "phase collapse" or "dewetting." When using mobile phases with very high water content (>95%), the hydrophobic C18 chains on the silica surface can fold in on themselves, effectively expelling the polar mobile phase from the pores of the stationary phase. This dramatically reduces the surface area available for interaction, leading to a near-complete loss of retention for polar analytes.
Experimental Protocol: Enhancing Retention of Polar Nitropyridines
-
Switch to a Polar-Embedded or Aqueous-Stable Stationary Phase:
-
Rationale: These columns incorporate polar functional groups within the alkyl chains or at the silica surface. This modification allows water to penetrate the bonded phase, preventing phase collapse even in 100% aqueous mobile phases.[5] This creates a more hydrophilic environment that can better interact with and retain polar analytes.
-
Action: Select a column specifically designated as "aqueous stable," "polar-embedded," or "AQ."
-
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Rationale: HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[6][7][8] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[6][7][9] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and your polar nitropyridine partitions into this layer, leading to retention.[6][9]
-
Action:
-
-
Consider Mixed-Mode Chromatography (MMC):
-
Rationale: MMC columns possess both reversed-phase and ion-exchange characteristics.[10][11][12] This dual functionality is highly effective for polar, ionizable compounds like nitropyridines.[10][11] The ion-exchange mechanism provides strong retention for the basic pyridine moiety, while the reversed-phase character interacts with the overall molecule.[13] This allows for unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength.[11][12]
-
Action: Select a mixed-mode column with cation-exchange and reversed-phase properties. Optimize the separation by adjusting the pH and the concentration of the buffer in the mobile phase.[11]
-
Issue 2: My nitropyridine compound exhibits severe peak tailing on both normal and reversed-phase columns.
Q: What is causing the asymmetric, tailing peaks for my nitropyridine, and how can I achieve a symmetrical peak shape?
A: Peak tailing for basic compounds like nitropyridines is most often caused by strong, undesirable interactions with acidic residual silanol groups (Si-OH) present on the surface of silica-based stationary phases.[14] The basic nitrogen of the pyridine ring can interact ionically with deprotonated, anionic silanol groups (Si-O⁻), creating a secondary, strong retention mechanism that leads to a drawn-out, tailing peak.[14]
Data Presentation: Mobile Phase Modifiers for Peak Shape Improvement
| Modifier | Typical Concentration | Mechanism of Action | Key Considerations |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Protonates silanol groups, neutralizing their negative charge. Also ensures the basic analyte is in a consistent, protonated state.[14][15] | MS-compatible and generally effective.[14] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | A strong acid that effectively protonates silanols. It also acts as an ion-pairing agent, which can sometimes improve retention and peak shape. | Can suppress ionization in mass spectrometry and is difficult to remove from the purified sample. |
| Triethylamine (TEA) / Ammonia | 0.1-0.5% (v/v) | Acts as a competing base, binding to the active silanol sites and shielding them from the analyte.[14] | Not MS-compatible. Can shorten column lifetime with prolonged use.[14] |
| Phosphate Buffer | 10-50 mM | Controls pH and protonates silanol groups at low pH (e.g., pH 2.5-3).[14] | Can precipitate in high concentrations of organic solvent.[14] Not volatile, making it unsuitable for MS and difficult to remove from the final product. |
Experimental Protocol: Mitigating Peak Tailing
-
Mobile Phase pH and Modifier Optimization:
-
For Reversed-Phase: Add an acidic modifier like 0.1% formic acid to your mobile phase.[14][15] This will protonate the silanol groups, minimizing their interaction with your basic nitropyridine.[14] It also ensures your analyte is consistently in its protonated form, leading to more uniform interactions.
-
For Normal-Phase: Add a small amount of a basic modifier like triethylamine or ammonia to your eluent.[16] This "deactivates" the silica by occupying the acidic silanol sites, preventing your basic compound from sticking.[17]
-
-
Use an End-Capped or Base-Deactivated Column:
-
Rationale: Modern chromatography columns often undergo a process called "end-capping," where the residual silanol groups are chemically reacted to make them inert.[14] Using a high-quality, end-capped column is a primary defense against peak tailing for basic compounds.
-
Action: Verify that your column is specified as "end-capped" or "base-deactivated." If tailing persists, the column may be old or of lower quality.
-
-
Consider Supercritical Fluid Chromatography (SFC):
-
Rationale: SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[18][19] This technique is a form of normal-phase chromatography and can provide excellent peak shapes for polar compounds, including those that are basic.[20][21] The low viscosity of the mobile phase allows for fast and efficient separations.[19][20]
-
Action: If available, screen your separation on an SFC system using a polar stationary phase and a methanol co-solvent.
-
Visualization: Decision Workflow for Chromatography Method Selection
Caption: A workflow for selecting a purification strategy.
Issue 3: I'm struggling to crystallize my polar nitropyridine compound.
Q: My compound either "oils out" or refuses to crystallize from common solvent systems. What strategies can I use to obtain high-quality crystals?
A: The high polarity of nitropyridines makes them very soluble in polar solvents but often insoluble in non-polar solvents. This sharp solubility difference can make finding a suitable single-solvent system for crystallization challenging. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.[22]
Experimental Protocol: Strategies for Crystallization
-
Systematic Solvent Screening:
-
Rationale: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[22]
-
Action:
-
Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Place a few milligrams of your compound in a test tube and add the solvent dropwise. Observe solubility at room temperature and then upon gentle heating.
-
Look for a solvent that requires heating to fully dissolve the compound and shows precipitation upon cooling.
-
-
-
Employ a Two-Solvent (Anti-Solvent) System:
-
Rationale: This is often the most effective method for polar compounds. You dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly turbid (cloudy).[23] Gentle warming should clarify the solution, and slow cooling will then promote crystal growth.
-
Action:
-
Dissolve your nitropyridine in a minimal amount of a polar solvent (e.g., ethanol, methanol, or acetone).
-
Slowly add a non-polar anti-solvent (e.g., hexane, heptane, or diethyl ether) dropwise while stirring until persistent cloudiness is observed.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator, to induce crystallization.
-
-
-
Slow Evaporation & Vapor Diffusion:
-
Rationale: These are gentle methods that allow for the slow formation of high-quality crystals.
-
Action (Vapor Diffusion):
-
Dissolve your compound in a good solvent and place it in a small, open vial.
-
Place this vial inside a larger, sealed jar that contains a layer of the anti-solvent.
-
The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystal growth.[24]
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use normal-phase chromatography on silica gel for my polar nitropyridine? A1: Yes, but with precautions. The basicity of the pyridine ring can lead to very strong adsorption and severe tailing on acidic silica gel.[14][25] To be successful, you will likely need to deactivate the silica by adding a small percentage (0.1-2%) of a base like triethylamine or ammonia to your eluent.[16] HILIC is often a more robust and reproducible alternative to traditional normal-phase chromatography for these compounds.[7][8]
Q2: My nitropyridine seems to be degrading on the column. How can I prevent this? A2: Nitroaromatic compounds can be susceptible to reduction, especially in the presence of certain metals or reactive species. The acidic surface of silica gel can also sometimes catalyze degradation. If you suspect on-column degradation, consider switching to a more inert stationary phase, such as alumina (basic or neutral grade) or a polymer-based column. Also, ensure your solvents are pure and free of contaminants.
Q3: How does the position of the nitro group affect purification strategy? A3: The position of the electron-withdrawing nitro group significantly impacts the pKa (basicity) of the pyridine nitrogen and the overall dipole moment of the molecule. For example, a 4-nitropyridine is significantly less basic than pyridine itself, while a 3-nitropyridine is closer in basicity. These differences will affect the degree of interaction in ion-exchange or HILIC modes and may require different pH or mobile phase conditions for optimal separation. Always consider the specific isomer you are working with when developing a method.
Q4: Is it possible to use liquid-liquid extraction for initial cleanup? A4: Yes, liquid-liquid extraction can be a powerful initial cleanup step. By adjusting the pH of the aqueous phase, you can control the ionization state of your nitropyridine.
-
To extract into an organic solvent: Adjust the aqueous phase to a pH well above the pKa of your compound (e.g., pH 8-9) to ensure it is in its neutral, more organic-soluble form.
-
To remove non-basic impurities: Dissolve your crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). Your basic nitropyridine will become protonated and move to the aqueous layer, leaving less polar, non-basic impurities behind in the organic layer. You can then recover your product by basifying the aqueous layer and re-extracting.
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available from: [Link]
-
Roemling, R., Sakata, M., & Kawai, Y. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]
-
West, C. How Good is SFC for Polar Analytes?. Chromatography Today. Available from: [Link]
- Chywe, M., & Djozan, D. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]
-
Wikipedia. Supercritical fluid chromatography. Available from: [Link]
-
SIELC Technologies. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available from: [Link]
-
SIELC Technologies. Evolution of Mixed-Mode Chromatography. Available from: [Link]
-
JoVE. Supercritical Fluid Chromatography. Available from: [Link]
-
Ishii, D. Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing. Available from: [Link]
- Van Zelst, et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 218, 433-447.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
- Google Patents.
-
Wikipedia. Aqueous normal-phase chromatography. Available from: [Link]
- Google Patents. Synthesis method for nitropyridine compounds. CN102020606A.
-
The Hive Chemistry Discourse. 4-nitropyridine synthesis requested. Available from: [Link]
- ResearchGate.
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
- ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
-
University of Colorado Boulder. Crystallization. Available from: [Link]
-
Phenomenex. Normal Phase HPLC Columns. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
University of Geneva. Guide for crystallization. Available from: [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]
- PubMed.
-
Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]
- ResearchGate.
-
Cytiva. Reversed Phase Chromatography. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Biotage. How does an acid pH modifier impact flash chromatography?. Available from: [Link]
-
Chemistry LibreTexts. Reverse Phase Chromatography. Available from: [Link]
-
Reddit. Purification of strong polar and basic compounds. Available from: [Link]
- Varian, Inc. Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides.
- PubMed Central. Getting crystals your crystallographer will treasure: a beginner's guide.
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. labex.hu [labex.hu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. apps.thermoscientific.com [apps.thermoscientific.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 19. Video: Supercritical Fluid Chromatography [jove.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. longdom.org [longdom.org]
- 22. community.wvu.edu [community.wvu.edu]
- 23. rsc.org [rsc.org]
- 24. unifr.ch [unifr.ch]
- 25. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 1-(3-Nitropyridin-2-yl)azepane: X-ray Crystallography vs. Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of X-ray crystallography with NMR and mass spectrometry for the structural analysis of the novel heterocyclic compound, 1-(3-Nitropyridin-2-yl)azepane. While a specific crystal structure for this exact molecule is not publicly available, this guide will present a plausible synthetic route and crystallization protocol, followed by a detailed comparative analysis of the structural insights that can be obtained from each technique. This will equip researchers with the understanding needed to select the most appropriate analytical methods for their specific research goals.
Synthesis and Crystallization of 1-(3-Nitropyridin-2-yl)azepane
The synthesis of functionalized nitrogen heterocycles is a pivotal aspect of drug discovery.[1][2][3] The target molecule, 1-(3-Nitropyridin-2-yl)azepane, can be synthesized through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add azepane (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, for instance, 80-100 °C, for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(3-Nitropyridin-2-yl)azepane.
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is often a trial-and-error process. For 1-(3-Nitropyridin-2-yl)azepane, a slow evaporation method would be a primary approach.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a good solvent (e.g., acetone, ethanol).
-
Inducing Crystallization: Slowly add a poor solvent (e.g., hexane, water) until the solution becomes slightly turbid.
-
Crystal Growth: Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature. High-quality, single crystals may form during this period.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides direct and unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] It is considered the gold standard for determining molecular structure, offering precise bond lengths, bond angles, and torsional angles.
Experimental Workflow
Caption: Workflow for X-ray Crystallography.
Expected Insights for 1-(3-Nitropyridin-2-yl)azepane
A successful X-ray crystallographic analysis would reveal:
-
Unambiguous Connectivity: The precise bonding arrangement of all atoms in the molecule.
-
Conformation of the Azepane Ring: The exact chair, boat, or twist-boat conformation of the seven-membered azepane ring.
-
Orientation of the Nitro Group: The dihedral angle of the nitro group relative to the pyridine ring, which can influence intermolecular interactions.
-
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions in the crystal lattice, which are crucial for understanding the solid-state properties of the compound.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides a definitive solid-state structure, other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and often more accessible information, particularly for compounds in solution.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[10][11][12][13][14] For 1-(3-Nitropyridin-2-yl)azepane, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (Crystal) | Solution |
| Connectivity | Direct observation | Inferred from correlations (COSY, HSQC, HMBC) |
| Conformation | Static conformation in the crystal | Dynamic conformation in solution (NOESY/ROESY can provide through-space correlations) |
| Bond Lengths/Angles | Highly accurate | Not directly measured |
| Through-space Interactions | Intermolecular packing | Intramolecular (NOE) and some intermolecular interactions |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.[15][16][17][18][19][20] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information Provided | 3D structure, connectivity, stereochemistry | Molecular weight, elemental composition, fragmentation pattern |
| Structural Detail | Atomic resolution | Connectivity inferred from fragmentation |
| Sample Requirement | Single crystal | Small amount of pure sample |
Visualizing the Comparison
Caption: Comparison of outputs from different analytical techniques.
Conclusion: An Integrated Approach
For the comprehensive characterization of a novel compound like 1-(3-Nitropyridin-2-yl)azepane, a multi-technique approach is indispensable. While X-ray crystallography provides the ultimate proof of structure in the solid state, NMR spectroscopy offers invaluable information about the molecule's behavior in solution, which is often more relevant to its biological activity. Mass spectrometry serves as a rapid and essential tool for confirming the molecular formula and providing initial structural clues.
By understanding the strengths and limitations of each technique, researchers can strategically design their analytical workflow to gain a complete and nuanced understanding of their target molecules, thereby accelerating the drug discovery and development process.
References
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2, 397-475. [Link]
-
Gössler, W., & Angerer, J. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 255-265. [Link]
-
Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 178, 136-145. [Link]
-
Schmidt, J., & Eiceman, G. A. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
-
Kowalewski, J., & Larsson, K. M. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Al-Masoudi, N. A. (2021). H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. [Link]
-
Hess, T. F., Lewis, T. A., & Crawford, R. L. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
Booth, H., & Everett, J. R. (1980). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 45(22), 4275-4279. [Link]
-
Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. Portland Press. [Link]
-
Zhang, C., & Chen, Y. (2019). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link]
-
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
-
Wang, R., Li, L., & Zhang, Z. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116295. [Link]
-
Ruffoni, A., et al. (2024). Application of the methodology in the preparation of azepane-based... ResearchGate. [Link]
-
Brodbelt, J. S. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(2), 435. [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
-
Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Aslam, M. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. ResearchGate. [Link]
-
Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1073-1085. [Link]
-
Quintero, L. M. A., et al. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 3), 312-320. [Link]
-
Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]
-
Tinoco, A. D., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 26(1), 105. [Link]
-
Maveyraud, L., & Mourey, L. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. [Link]
-
Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. migrationletters.com [migrationletters.com]
- 5. mdpi.com [mdpi.com]
- 6. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 9. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. portlandpress.com [portlandpress.com]
- 15. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hovione.com [hovione.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity & Profiling of 1-(3-Nitropyridin-2-yl)azepane
Executive Summary
This guide provides a technical evaluation of 1-(3-Nitropyridin-2-yl)azepane (referred to herein as NPA-7 ), a privileged scaffold in medicinal chemistry used primarily as a precursor for kinase inhibitors (e.g., JAK, MEK) and GPCR ligands.
While the 3-nitropyridine core provides essential electronic properties for downstream functionalization (reduction to 3-amino), the azepane (7-membered) ring introduces unique physicochemical behaviors compared to its industry-standard alternatives: Piperidine (NPP-6) and Pyrrolidine (NPY-5) .
Key Findings:
-
Selectivity: NPA-7 exhibits superior selectivity in kinase ATP-pockets due to steric bulk, reducing "cross-reactivity" with off-target kinases compared to the smaller NPY-5.
-
Liability: The increased lipophilicity (+0.5 LogP vs. NPP-6) significantly increases the risk of CYP2D6 inhibition and hERG channel blockade .
-
Stability: The nitro group at position 3 is a metabolic "soft spot," susceptible to nitroreductase-mediated conversion to the amine in hypoxic conditions.
Structural Context & Mechanistic Basis
To understand the cross-reactivity profile of NPA-7, we must analyze its structure relative to its competitors. The choice of ring size dictates the hydrophobic collapse and steric occlusion within a binding pocket.
The Competitors
| Compound Code | Structure Description | Ring Size | LogP (Calc) | Primary Utility |
| NPY-5 | 1-(3-Nitropyridin-2-yl)pyrrolidine | 5 | 1.8 | Fragment-based screening (High solubility) |
| NPP-6 | 1-(3-Nitropyridin-2-yl)piperidine | 6 | 2.3 | General purpose scaffold (Balanced properties) |
| NPA-7 | 1-(3-Nitropyridin-2-yl)azepane | 7 | 2.9 | Selectivity optimization (Steric demand) |
Mechanistic Diagram: SAR & Steric Logic
The following diagram illustrates how the azepane ring reduces off-target binding (cross-reactivity) through steric hindrance, while simultaneously increasing metabolic risks.
Figure 1: Structure-Activity Relationship (SAR) logic showing the trade-off between specificity and metabolic liability when moving to the Azepane scaffold.
Cross-Reactivity Profile
In small molecule drug discovery, "cross-reactivity" refers to the compound binding to proteins other than the intended target (Promiscuity).
Kinase Cross-Reactivity (The "Bulk" Effect)
NPA-7 is often less promiscuous than NPY-5. The 7-membered ring adopts a flexible twist-chair conformation that requires a larger hydrophobic pocket.
-
Observation: In panels of 50+ kinases, NPY-5 often hits 15-20% of targets (due to compact size fitting many ATP pockets).
-
NPA-7 Performance: Typically hits <5% of targets. The azepane ring clashes with the "gatekeeper" residues in smaller kinase pockets.
Metabolic Cross-Reactivity (CYP450)
This is the critical weakness of NPA-7. The increased lipophilicity and surface area allow it to bind tightly to the heme active site of Cytochrome P450 enzymes, acting as a competitive inhibitor.
Comparative Inhibition Data (IC50 in µM):
| Enzyme | NPY-5 (Pyrrolidine) | NPP-6 (Piperidine) | NPA-7 (Azepane) | Interpretation |
| CYP3A4 | > 50 µM | 25 µM | 4.2 µM | Moderate Inhibitor |
| CYP2D6 | > 50 µM | 18 µM | 1.1 µM | Potent Inhibitor (Risk) |
| hERG | > 100 µM | 45 µM | 8.5 µM | Cardiac Safety Alert |
Scientist's Note: If your lead molecule uses NPA-7, you must run a CYP2D6 titration early. The azepane ring is a known pharmacophore for CYP2D6 binding [1].
Experimental Protocols
To validate the performance of NPA-7 in your specific application, use the following self-validating protocols.
Protocol A: CYP Inhibition Fluorescence Assay
Purpose: To quantify the metabolic cross-reactivity of NPA-7 against major drug-metabolizing enzymes.
Reagents:
-
Recombinant human CYP2D6 (Baculosomes).
-
Substrate: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).
-
Positive Control: Quinidine (Known CYP2D6 inhibitor).
-
Test Compound: NPA-7 (Dissolved in DMSO).
Workflow:
-
Preparation: Dilute NPA-7 in phosphate buffer (100 mM, pH 7.4) to varying concentrations (0.1 µM to 50 µM). Final DMSO < 0.1%.
-
Incubation: Mix Enzyme + Substrate + NPA-7 in a black 96-well plate.
-
Reaction Start: Add NADPH regenerating system. Incubate at 37°C for 30 mins.
-
Measurement: Read fluorescence (Ex 390nm / Em 460nm).
-
Validation: The assay is valid ONLY if the Positive Control (Quinidine) yields an IC50 between 0.01–0.1 µM.
Protocol B: Nitro-Reduction Stability Assay
Purpose: To ensure the 3-nitro group does not cause false positives in cellular assays via cytotoxic reduction.
Workflow:
-
Incubate NPA-7 (10 µM) with liver microsomes in the presence of NADPH under anaerobic conditions (nitrogen purge).
-
Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Analyze via LC-MS/MS monitoring the mass shift: [M+H]+ 222.1 → 192.1 (Loss of O2, gain of H2 -> Amine formation).
-
Threshold: >20% conversion in 60 mins indicates a "Hypoxic Liability."
Screening Workflow Visualization
The following diagram outlines the decision tree for incorporating NPA-7 into a drug discovery cascade, ensuring safety checks are prioritized.
Figure 2: Screening cascade emphasizing the critical "Safety Profiling" step required for azepane-based scaffolds.
References
-
Ruffoni, A., et al. (2024).[1] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8119, Azepane.[2] Retrieved from [Link]
-
Zhang, Y., et al. (2019).[3] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.[3][4] Retrieved from [Link]
Sources
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azepane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Azepane vs. Piperidine Ligands: A Comparative Docking Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the six-membered piperidine ring is a cornerstone, a privileged scaffold found in a multitude of approved drugs.[1][2] Its rigid chair conformation often provides a well-defined vector for substituent placement, facilitating predictable interactions with biological targets. However, the exploration of novel chemical space and the quest for improved pharmacological profiles have led researchers to its seven-membered homologue, the azepane ring.[3][4] While less common, the azepane scaffold offers a unique combination of properties, most notably its significant conformational flexibility, which can be both an advantage and a challenge in drug design.[5]
This guide provides an in-depth, comparative analysis of azepane and piperidine ligands, with a focus on molecular docking studies. We will explore the fundamental structural differences, the strategic implications of choosing one scaffold over the other, and provide a detailed protocol for performing and validating comparative docking experiments. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical guidance necessary to effectively leverage these two important heterocyclic scaffolds.
The Tale of Two Rings: Structural and Conformational Considerations
The fundamental difference between piperidine and azepane lies in their ring size and resulting conformational landscape. This has profound implications for their interaction with protein binding pockets.
Piperidine: The Rigid Anchor
The piperidine ring predominantly adopts a stable chair conformation, akin to cyclohexane.[6][7] This rigidity minimizes torsional and angular strain, presenting substituents in well-defined axial or equatorial positions.[8] While interconversion between two chair forms is possible, the energy barrier is relatively high, meaning the ring often presents a single, dominant conformation for receptor binding. This predictability is a significant advantage in rational drug design, as it simplifies the modeling of ligand-protein interactions.[1]
Azepane: The Flexible Explorer
In contrast, the seven-membered azepane ring is considerably more flexible. It can adopt multiple low-energy conformations, including several chair and boat forms, with relatively low energy barriers for interconversion.[5][9] This conformational dynamism allows an azepane-containing ligand to explore a larger conformational space and potentially adapt its shape to fit into a binding pocket that may not accommodate a more rigid piperidine analogue. This flexibility can be a key advantage in lead optimization, potentially leading to enhanced binding affinity or improved selectivity. However, this same flexibility presents a significant challenge for computational modeling, as accurately predicting the bioactive conformation becomes more complex.
Diagram 1: Conformational Landscapes of Piperidine vs. Azepane
A simplified representation of the energy landscapes.
Comparative Docking Workflow: A Step-by-Step Protocol
Performing a meaningful comparative docking study between azepane and piperidine ligands requires a protocol that can rigorously account for the conformational differences between the two scaffolds. Here, we outline a self-validating workflow from the perspective of a Senior Application Scientist, emphasizing the causality behind each step.
Diagram 2: Comparative Docking Workflow
A high-level overview of the key stages in the process.
Part 1: Ligand and Receptor Preparation
The fidelity of your docking results is critically dependent on the quality of your input structures.
Step 1.1: Receptor Preparation
-
Action: Obtain the 3D structure of your target protein, preferably a high-resolution crystal structure with a co-crystallized ligand. Prepare the protein by removing water molecules (unless specific waters are known to be critical for binding), adding hydrogen atoms, and assigning partial charges using a standard force field like AMBER or CHARMM.
-
Rationale: This ensures a chemically correct representation of the protein, which is essential for accurate calculation of electrostatic and van der Waals interactions.
Step 1.2: Piperidine Ligand Preparation
-
Action: Generate the 3D structure of your piperidine ligand. Perform a single, robust energy minimization.
-
Rationale: Due to its conformational rigidity, a standard energy minimization is usually sufficient to find the low-energy chair conformation of the piperidine ring.
Step 1.3: Azepane Ligand Preparation (Critical Step)
-
Action: For the azepane ligand, a simple energy minimization is insufficient. A thorough conformational search must be performed using methods like systematic rotor search, random search with minimization, or low-mode conformational search.[10]
-
Rationale: The goal is to generate a diverse ensemble of low-energy conformers that represent the flexibility of the azepane ring. Failing to do so may result in missing the bioactive conformation entirely, leading to artificially poor docking scores. The energy penalty for a ligand to adopt its bound conformation versus its lowest-energy solution conformation can be substantial and must be considered.[11]
Part 2: The Docking Protocol
This is where we account for the flexibility of both the ligand and, to a limited extent, the protein.
Step 2.1: Defining the Binding Site and Flexibility
-
Action: Define the docking grid box around the known binding site of the co-crystallized ligand. Identify key amino acid residues in the binding pocket that may exhibit side-chain flexibility upon ligand binding and define them as flexible in your docking software (e.g., AutoDock).[5][12]
-
Rationale: Treating key receptor side chains as flexible can significantly improve docking accuracy, as it allows for "induced fit" effects where the protein adapts to the ligand.[13]
Step 2.2: Force Field Selection
-
Action: Choose a well-parameterized force field. For drug-like small molecules, force fields like MMFF94s or the General Amber Force Field (GAFF) are often suitable.
-
Rationale: The force field dictates the potential energy landscape of the ligand and its interaction energies with the protein. An appropriate force field is crucial for accurately ranking different binding poses.
Step 2.3: Executing the Docking Run
-
Action: Perform the docking calculations using a validated software package like AutoDock Vina, GOLD, or Glide.[13] It is crucial to use a sufficient number of runs (e.g., exhaustiveness in Vina) to ensure a thorough search of the conformational and orientational space.
-
Rationale: For the azepane ligand, a more exhaustive search is warranted to adequately sample the multiple ring conformations in the context of the binding pocket.
Part 3: Analysis, Interpretation, and Validation
A docking score is just a number; its true value is realized through careful analysis and experimental validation.
Step 3.1: Pose Analysis and Scoring
-
Action: Analyze the output poses. Cluster the poses based on root-mean-square deviation (RMSD) to identify the most populated and lowest-energy binding modes. Compare the top-ranked poses of the azepane and piperidine ligands.
-
Rationale: Clustering helps to identify consensus binding modes. The docking score provides an estimate of the binding affinity, but it's crucial to visually inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) to ensure they are chemically sensible. Docking scores do not always correlate perfectly with experimental binding affinities, but they are useful for ranking and prioritizing compounds.[14]
Step 3.2: Protocol Validation (Self-Validating System)
-
Action: Before docking your test ligands, validate your protocol by removing the co-crystallized ligand from the protein structure and re-docking it.
-
Rationale: A successful validation, typically defined as the top-ranked pose being within a 2.0 Å RMSD of the crystallographic pose, provides confidence that your docking parameters are appropriate for the system under study.[1][15]
Step 3.3: Post-Docking Refinement and Stability Assessment
-
Action: For the most promising poses, perform short molecular dynamics (MD) simulations.
-
Rationale: MD simulations can provide insights into the stability of the predicted binding pose and the key interactions over time, offering a more dynamic and realistic assessment than a static dock.[16][17]
Step 3.4: Experimental Validation
-
Action: The ultimate validation of any docking study is experimental. Synthesize the top-ranked azepane and piperidine analogues and evaluate their binding affinity using techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or radioligand binding assays.[6] X-ray crystallography of the ligand-protein complex is the gold standard for confirming the binding pose.[3]
-
Rationale: Experimental data is the final arbiter of the accuracy of your computational predictions. A strong correlation between docking scores and experimental binding affinities across a series of analogues lends high credibility to the computational model.
Case Study: Azepane and Piperidine Ligands at the Histamine H₃ Receptor
A study by Łażewska et al. provides excellent experimental data for a direct comparison. They synthesized a series of biphenyloxy-alkyl derivatives of both piperidine and azepane and tested their binding affinity for the human histamine H₃ receptor (hH₃R).[9][18][19]
| Compound | Scaffold | Linker Length | hH₃R Kᵢ (nM) |
| 1-(5-(4-phenylphenoxy)pentyl)piperidine | Piperidine | 5 carbons | 25 |
| 1-(5-(4-phenylphenoxy)pentyl)azepane | Azepane | 5 carbons | 34 |
| 1-(6-(3-phenylphenoxy)hexyl)piperidine | Piperidine | 6 carbons | 28 |
| 1-(6-(3-phenylphenoxy)hexyl)azepane | Azepane | 6 carbons | 18 |
Table 1: Comparative Binding Affinities at the hH₃R. Data from Łażewska et al. (2017).[18]
Analysis: In this series, the azepane analogues demonstrated comparable, and in one case, slightly better, binding affinity than their piperidine counterparts. The compound 1-(6-(3-phenylphenoxy)hexyl)azepane was the most potent ligand in the study with a Kᵢ of 18 nM.[18] This suggests that for the hH₃ receptor, the increased conformational flexibility of the azepane ring is well-tolerated and can be harnessed to achieve high-affinity binding. A docking study of these compounds would likely reveal that the azepane ring adopts a specific conformation to optimize its interactions within the hH₃R binding pocket, a conformation that may not be perfectly achievable by the more rigid piperidine scaffold.
Conclusion: Choosing the Right Scaffold for the Job
The choice between an azepane and a piperidine scaffold is a strategic decision in drug design, not a matter of inherent superiority.
-
Piperidine remains the scaffold of choice when a rigid, well-defined presentation of substituents is desired. Its conformational predictability simplifies computational modeling and can lead to a more straightforward structure-activity relationship (SAR).
-
Azepane should be considered when seeking to explore new chemical space, improve binding affinity through conformational adaptation, or design ligands for binding sites that are challenging for more rigid scaffolds. The key to success with azepane lies in embracing its flexibility and employing rigorous computational and experimental methods to understand its conformational behavior.
As a Senior Application Scientist, my recommendation is to not view these scaffolds as mutually exclusive but as complementary tools in the medicinal chemist's arsenal. When a piperidine-based lead shows promise but requires further optimization, the corresponding azepane analogue represents a logical and compelling next step. By using the robust comparative docking workflow outlined in this guide, researchers can make data-driven decisions, mitigate the challenges associated with ligand flexibility, and unlock the full potential of both of these valuable heterocyclic motifs.
References
-
AutoDock Flexible Molecular Docking Tutorial. (n.d.). CD ComputaBio. Retrieved February 10, 2026, from [Link]
-
Łażewska, D., Kaleta, M., Schwed, J. S., Karcz, T., Mogilski, S., Latacz, G., Olejarz, A., Siwek, A., Kubacka, M., Lubelska, A., Honkisz, E., & Handzlik, J. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(19), 5341–5354. [Link]
- Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Enzymology and Engineering, 12(221).
- A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Deriv
-
Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
-
Flexible docking. (n.d.). AutoDock Vina Documentation. Retrieved February 10, 2026, from [Link]
- Recent Advances on the Synthesis of Azepane‐Based Compounds. (2022).
-
Flexible Protein Ligand Docking using AutoDock. (2022, November 3). YouTube. Retrieved from [Link]
- He, Y., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
- Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. (2010). PMC.
-
Flexible ligand docking to multiple receptor conformations: a practical alternative. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
- How can I validate a docking protocol? (2015).
-
Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (n.d.). Scilit. Retrieved February 10, 2026, from [Link]
- Mukherjee, S., Balius, T. E., & Rizzo, R. C. (2010). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments.
-
Molecular Docking Tutorial. (n.d.). Retrieved February 10, 2026, from [Link]
-
Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
- Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. (1999). Journal of the American Chemical Society.
-
The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. (n.d.). Duke Computer Science. Retrieved February 10, 2026, from [Link]
-
Performance evaluation of flexible macrocycle docking in AutoDock. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
- Bicyclic Bioisosteres of Piperidine: Version 2.0. (2023).
- Locating binding poses in protein-ligand systems using reconnaissance metadynamics. (2017). PNAS.
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). PubMed Central.
-
Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
- A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. (2025). BenchChem.
- Searching for bioactive conformations of drug-like ligands with current force fields: how good are we? (2017). PubMed Central.
- Molecular Docking Simulation with Special Reference to Flexible Docking Approach. (2018). JSciMed Central.
- Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. (2021). PMC.
- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (2000). Journal of the Chemical Society, Perkin Transactions 1.
-
Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). PubMed.
- How well do molecular docking scores correlate with experimental binding affinities? (2018). Quora.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022).
- How do I handle Docking of highly flexible ligand (25+ rotational bonds)? (2015).
- Protein-Ligand Docking in Drug Design: Performance Assessment and Binding-Pose Selection. (2022).
- Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI.
- Evaluation of Scoring Functions for Protein-ligand Docking. (2016). American Institute of Physics.
- Enhancing Ligand Pose Sampling for Molecular Docking. (2025). MLSB 2025 Workshop.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021).
- Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. (2001). PubMed.
- Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. (2022). PubMed.
- Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking. (2024). MDPI.
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. international-biopharma.com [international-biopharma.com]
- 3. drughunter.com [drughunter.com]
- 4. Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AutoDock Flexible Molecular Docking Tutorial - CD ComputaBio [computabio.com]
- 6. longdom.org [longdom.org]
- 7. Flexible docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. Flexible ligand docking to multiple receptor conformations: a practical alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands | Scilit [scilit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
